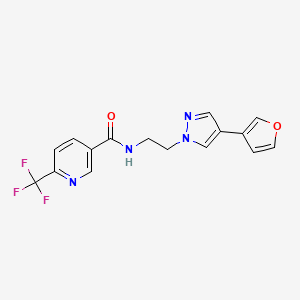
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H13F3N4O2 and its molecular weight is 350.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H16F3N5O, and it features a unique combination of a furan ring, a pyrazole moiety, and a trifluoromethyl group attached to a nicotinamide backbone. The synthesis typically involves several key steps:
- Formation of the Furan Ring : This can be achieved through the Paal-Knorr reaction.
- Synthesis of the Pyrazole Moiety : Cyclization reactions involving hydrazines and 1,3-diketones are common.
- Final Assembly : The furan and pyrazole intermediates are combined with nicotinamide derivatives under controlled conditions to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazole and trifluoromethyl groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects with minimal toxicity to human cells .
Anticancer Activity
Research has indicated that compounds with similar structural features can exhibit anticancer properties. For example, studies on pyrazole derivatives have reported IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, contributing to their efficacy in inhibiting cancer cell proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Some pyrazole derivatives can intercalate into DNA, disrupting replication processes.
- Synergistic Effects : When combined with other therapeutic agents like chloroquine or artemisinin, nicotinamide derivatives have demonstrated enhanced antimalarial effects, suggesting potential for combination therapies .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Efficacy : A study evaluated a series of trifluoromethyl phenyl pyrazoles against Gram-positive bacteria. Results indicated that specific derivatives significantly inhibited bacterial growth and showed low toxicity towards human cells .
- Anticancer Screening : In vitro evaluations of various pyrazole derivatives revealed notable growth inhibition in multiple human cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)14-2-1-11(7-21-14)15(24)20-4-5-23-9-13(8-22-23)12-3-6-25-10-12/h1-3,6-10H,4-5H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNIAQFQHSMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














